2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom, an ethyl group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 5-ethyl-1-cyclohexene followed by formylation The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2-Chloro-5-ethyl-1-cyclohexenecarboxylic acid.
Reduction: 2-Chloro-5-ethyl-1-cyclohexen-1-ol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorine atom and ethyl group may also contribute to the compound’s overall reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-cyclohexenecarbaldehyde: Lacks the ethyl group, which may affect its reactivity and applications.
5-Ethyl-1-cyclohexenecarbaldehyde:
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
Uniqueness: 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H13ClO |
---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
2-chloro-5-ethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H13ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
QYNMXCGOBRQCJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=C(C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.